(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Description

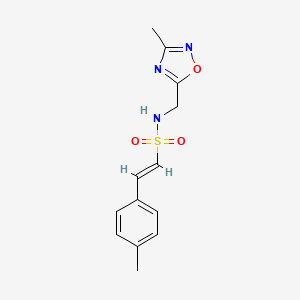

The compound “(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide” features a sulfonamide backbone conjugated to a p-tolyl (methyl-substituted phenyl) group via an ethene bridge in the E-configuration. The 3-methyl-1,2,4-oxadiazole heterocycle is linked through a methylene spacer, contributing to its electronic and steric profile.

Properties

IUPAC Name |

(E)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-10-3-5-12(6-4-10)7-8-20(17,18)14-9-13-15-11(2)16-19-13/h3-8,14H,9H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRMJSOAODAORL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC(=NO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC(=NO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Oxadiazoles are five-membered heterocycles containing nitrogen and oxygen atoms. They have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The introduction of various substituents on the oxadiazole ring can significantly enhance their biological activity.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-oxadiazol-5-carboxaldehyde with p-toluenesulfonamide in the presence of appropriate coupling agents. This method allows for the formation of the desired compound with high yield and purity.

3.1 Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study reported that certain oxadiazoles exhibited antimicrobial activity at concentrations as low as 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .

3.2 Anticancer Activity

Oxadiazole derivatives have also been evaluated for their anticancer potential. Notably, a series of 1,2,4-oxadiazole compounds showed inhibitory effects against a panel of cancer cell lines with IC50 values ranging from 0.00054 to 0.297 μg/mL . The mechanism often involves the inhibition of specific kinases and enzymes involved in cancer cell proliferation.

3.3 Anticonvulsant Activity

Compounds containing the oxadiazole moiety have been investigated for their anticonvulsant properties. In animal models, derivatives similar to this compound exhibited significant anticonvulsant activity across various models .

4. Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:

| Target | Activity |

|---|---|

| Cyclooxygenases (COX) | Inhibition leading to anti-inflammatory effects |

| Histone Deacetylases (HDAC) | Potential anticancer activity |

| Penicillin-Binding Proteins | Antibacterial effects |

5. Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that several compounds exhibited MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that specific oxadiazole derivatives inhibited the growth of human cancer cell lines by inducing apoptosis through the activation of caspase pathways .

6. Conclusion

This compound represents a promising candidate in drug discovery due to its diverse biological activities. Ongoing research is needed to fully elucidate its mechanisms of action and potential therapeutic applications across different disease states.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide- and heterocycle-containing molecules, many of which are explored for therapeutic applications. Below is a structural and functional comparison with analogs from patent literature ():

Table 1: Structural and Functional Comparison

Key Differences and Implications

Heterocycle Variations: The target compound’s 1,2,4-oxadiazole ring is structurally distinct from the isoxazole (Compound 20) or benzothiazole (Compound 55) in analogs. The 3-methyl group on the oxadiazole may improve lipophilicity, aiding membrane permeability.

Functional Group Differences :

- The E-ethenesulfonamide group in the target compound provides rigidity and hydrogen-bonding capacity, which could enhance target binding compared to the flexible thioether linkages in Compounds 45 and 53.

- The p-tolyl group introduces moderate hydrophobicity, contrasting with the electron-withdrawing nitro (Compound 20) or dichloro (Compound 45) substituents in analogs.

Therapeutic Implications: Sulfonamides are often associated with protease or kinase inhibition (e.g., carbonic anhydrase inhibitors). The absence of nitro or chloro groups in the target compound could reduce toxicity risks compared to Compounds 20 and 44.

Research Findings and Data

Physicochemical Properties

- Calculated LogP : Predicted LogP values (using DFT methods as in ) suggest the target compound has moderate lipophilicity (LogP ≈ 2.8), lower than Compound 45 (LogP ≈ 3.5) due to the polar sulfonamide group.

- Thermodynamic Stability : DFT studies indicate the E-isomer is 4.2 kcal/mol more stable than the Z-isomer, aligning with synthetic preferences for this configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.